molecular formula C14H19N3O3 B8669685 (3S)-2-oxo-3-tert-butoxycarbonylamino-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

(3S)-2-oxo-3-tert-butoxycarbonylamino-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B8669685
M. Wt: 277.32 g/mol
InChI Key: NETWMZIHMUWUMS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-2-oxo-3-tert-butoxycarbonylamino-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-[(3S)-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-11-8-15-9-6-4-5-7-10(9)16-12(11)18/h4-7,11,15H,8H2,1-3H3,(H,16,18)(H,17,19)/t11-/m0/s1

InChI Key

NETWMZIHMUWUMS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-(2-nitrophenyl)aminopropionic acid (325 mg) was dissolved in methanol (50 ml). 10% Palladium carbon (50 mg) was added thereto, and the mixture was stirred at room temperature for one hour under hydrogen atmosphere. The resultant mixture was filtrated, and the filtrate was concentrated under reduced pressure to thereby obtain 2-tert-butoxycarbonylamino-3-(2-aminophenyl)aminopropionic acid, which was suspended in toluene (30 ml), and the mixture was refluxed with heat by use of a Dean-Stark so as to remove water for 3 hours. The resultant mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=20:1). Diisopropyl ether was added thereto for crystallization, and the mixture was filtrated to thereby obtain 210 mg of the title compound (yield: 76%).
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325 mg
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50 mL
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Palladium carbon
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50 mg
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Yield
76%

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